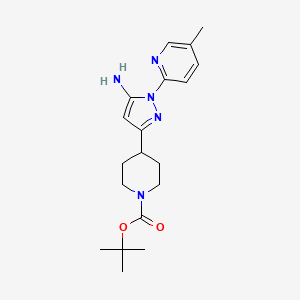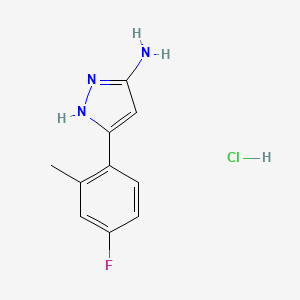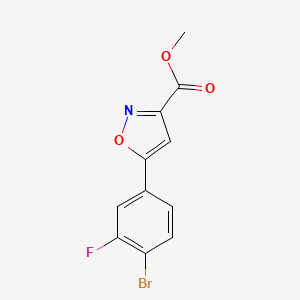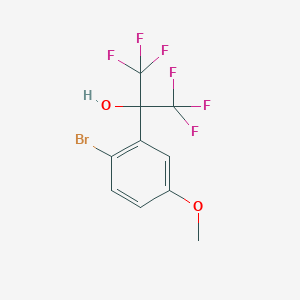
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine is a complex organic compound that features a combination of piperidine, pyridine, and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Moiety: Starting with a suitable piperidine precursor, the Boc (tert-butoxycarbonyl) protecting group is introduced.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The piperidine and pyrazole moieties are coupled under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of greener solvents, and recycling of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrazole rings.
Reduction: Reduction reactions could be used to modify the pyridine ring or reduce any nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Boc-4-piperidyl)-1-(2-pyridyl)-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyridine ring.
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C19H27N5O2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
tert-butyl 4-[5-amino-1-(5-methylpyridin-2-yl)pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N5O2/c1-13-5-6-17(21-12-13)24-16(20)11-15(22-24)14-7-9-23(10-8-14)18(25)26-19(2,3)4/h5-6,11-12,14H,7-10,20H2,1-4H3 |
Clé InChI |
UEOLPMMNXXQYQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)N2C(=CC(=N2)C3CCN(CC3)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)

![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)



![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)



![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

